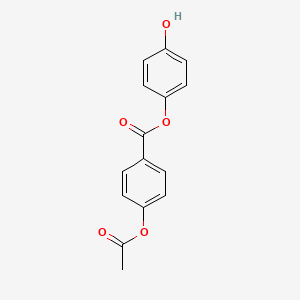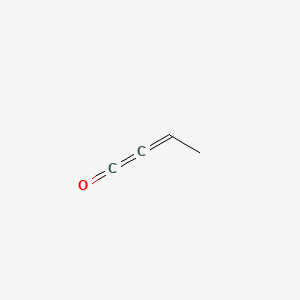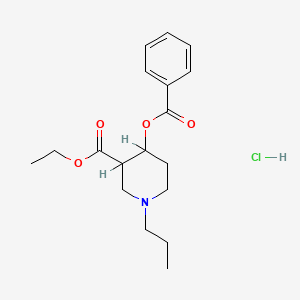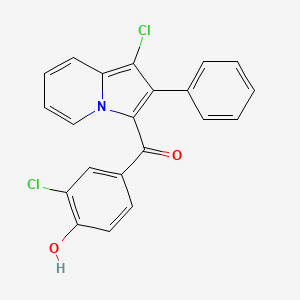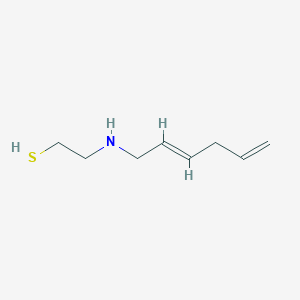
trans-2-(Hexa-2,5-dienylamino)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(Hexa-2,5-dienylamino)ethanethiol is an organic compound with the molecular formula C8H15NS. It contains a thiol group (-SH) and an amino group attached to a hexadienyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Hexa-2,5-dienylamino)ethanethiol typically involves the reaction of hexa-2,5-dienylamine with an appropriate thiolating agent. One common method is the reaction of hexa-2,5-dienylamine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(Hexa-2,5-dienylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amine and thiol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Trans-2-(Hexa-2,5-dienylamino)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of trans-2-(Hexa-2,5-dienylamino)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Hexylamino)ethanethiol: Similar structure but with a hexyl group instead of a hexadienyl group.
2-(Diethylamino)ethanethiol: Contains diethylamino group instead of hexa-2,5-dienylamino group.
Uniqueness
Trans-2-(Hexa-2,5-dienylamino)ethanethiol is unique due to the presence of the conjugated diene system in the hexadienyl group. This feature imparts distinct chemical reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75606-34-7 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-[[(2E)-hexa-2,5-dienyl]amino]ethanethiol |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-9-7-8-10/h2,4-5,9-10H,1,3,6-8H2/b5-4+ |
InChI Key |
UNMKOAIBHDDZSN-SNAWJCMRSA-N |
Isomeric SMILES |
C=CC/C=C/CNCCS |
Canonical SMILES |
C=CCC=CCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



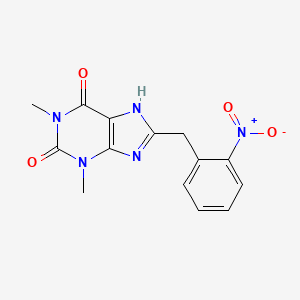
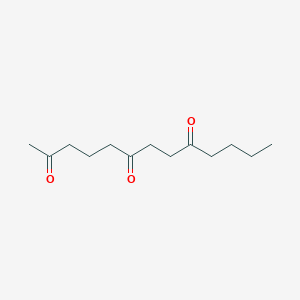
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
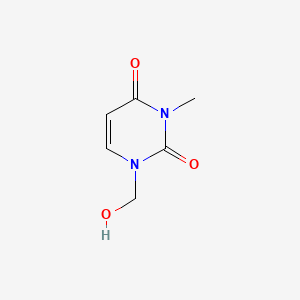
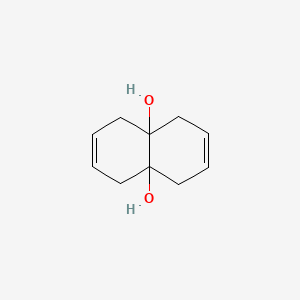
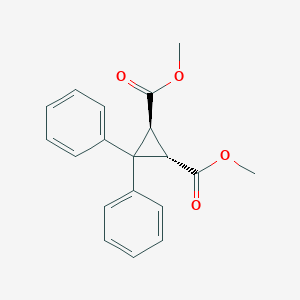
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)

